molecular formula C13H9N3O3 B8696556 2-Amino-7-nitroacridin-9(10H)-one CAS No. 65163-79-3

2-Amino-7-nitroacridin-9(10H)-one

Cat. No. B8696556
Key on ui cas rn: 65163-79-3
M. Wt: 255.23 g/mol
InChI Key: ANBXJDLLOFTEPG-UHFFFAOYSA-N
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Patent
US07160896B2

Procedure details

See Bogert et al., 1930. To a stirred suspension of 2-amino-7-nitro-9(10H)-acridone 11 (22.5 g, 88.2 mmol) in ethanol was added, in one lot, a solution of sodium sulphide nonahydrate (94.5 g, 0.394 mol) and sodium hydroxide (37.5 g, 0.938 mol) in water (1.625 L). The mixture was refluxed with stirring for 16 hr. On cooling, saturated sodium bicarbonate solution (250 mL) was added and the total volume of the mixture reduced to 700 mL on a rotary evaporator. The flask was chilled in ice for 3 hr after which the product was collected on a glass sinter. The product was washed with water (4×200 mL) followed by ice-cold ethanol (2×100 mL), dry ether (2×100 mL) and finally hexane (2×100 mL). The product, 12, was dried over P2O5 under vacuum to yield an olive-green solid (18.70 g, 94%).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
94.5 g
Type
reactant
Reaction Step Two
Quantity
37.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.625 L
Type
solvent
Reaction Step Five
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]2[NH:12][C:11]3[C:6](=[CH:7][C:8]([N+:16]([O-])=O)=[CH:9][CH:10]=3)[C:5](=[O:19])[C:4]=2[CH:3]=1.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].[OH-].[Na+].C(=O)(O)[O-].[Na+]>C(O)C.O>[NH2:16][C:8]1[CH:9]=[CH:10][C:11]2[NH:12][C:13]3[C:4](=[CH:3][C:2]([NH2:1])=[CH:15][CH:14]=3)[C:5](=[O:19])[C:6]=2[CH:7]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12,13.14,15.16|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
NC1=CC=2C(C3=CC(=CC=C3NC2C=C1)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
94.5 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Step Three
Name
Quantity
37.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
1.625 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, in one lot
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the total volume of the mixture reduced to 700 mL on a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
The flask was chilled in ice for 3 hr after which the product
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was collected on a glass sinter
WASH
Type
WASH
Details
The product was washed with water (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product, 12, was dried over P2O5 under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC=2C(C3=CC(=CC=C3NC2C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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